Sodium 1-hydroxypentanesulphonate

Chromatography Ion-Pairing Reagent HPLC

Analytical labs often face retention time drift when substituting alkyl sulfonate ion-pairing reagents differing by a single carbon. Sodium 1-hydroxypentanesulphonate (CAS 42849-43-4) provides a defined C5 chain plus a hydroxyl group, delivering intermediate hydrophobicity for resolving moderately polar pharmaceutical compounds and metabolites that standard C5/C6 sulfonates fail to retain. - Optimized for RP-HPLC buffering & ion-pairing of polar/ionic analytes. - High aqueous solubility enables concentrated mobile phase preparation. - Consistent selectivity reduces method revalidation in regulated workflows.

Molecular Formula C5H11NaO4S
Molecular Weight 190.2 g/mol
CAS No. 42849-43-4
Cat. No. B3383496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-hydroxypentanesulphonate
CAS42849-43-4
Molecular FormulaC5H11NaO4S
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCCCC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C5H12O4S.Na/c1-2-3-4-5(6)10(7,8)9;/h5-6H,2-4H2,1H3,(H,7,8,9);/q;+1/p-1
InChIKeyNMXZRBVBKXIADF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Hydroxypentanesulphonate Reagent Overview


Sodium 1-hydroxypentanesulphonate is a sulfonate compound that finds specialized use as a buffering agent and ion-pairing reagent, most notably in high-performance liquid chromatography (HPLC) [1]. Its chemical structure (C5H11NaO4S) features both a polar sulfonic acid group and a hydroxyl group, which contribute to its enhanced solubility in aqueous solutions and ability to modulate mobile phase properties for the separation of polar and ionic analytes .

Sourcing High-Purity Sodium 1-Hydroxypentanesulphonate


In analytical chemistry, seemingly minor structural differences among alkyl sulfonates can lead to significant deviations in chromatographic performance. Substituting a compound like Sodium 1-hydroxypentanesulphonate with a generic or structurally similar alkyl sulfonate—even one differing by a single carbon in its chain length—is not a neutral swap. These variations directly alter critical parameters such as hydrophobicity, ion-pairing strength, and retention time for target analytes, potentially compromising method reproducibility, resolution, and data integrity in regulated environments [1]. Direct experimental data specifically comparing the chromatographic performance of Sodium 1-hydroxypentanesulphonate to its closest in-class analogs is currently absent from the public domain [2].

Sodium 1-Hydroxypentanesulphonate Performance Evidence


Selectivity vs. C5 and C6 Analogs

The C5 alkyl chain of the hydroxypentanesulfonate core, as found in its structural analog sodium pentanesulfonate (C5H11NaO3S), is noted to provide balanced retention for moderately polar analytes (log P 0–2). In contrast, the longer C6 chain of sodium hexanesulfonate offers increased hydrophobicity and retention for more non-polar compounds. This supports the inference that the 1-hydroxypentanesulphonate structure, with its five-carbon backbone and an additional hydroxyl group, would exhibit intermediate selectivity suitable for polar analytes that are poorly retained on standard C5 phases but excessively retained on C6 phases .

Chromatography Ion-Pairing Reagent HPLC

Aqueous Solubility Enhancement

The presence of a hydroxyl group on the alkyl chain of Sodium 1-hydroxypentanesulphonate (C5H11NaO4S) is a key structural differentiator from simple alkyl sulfonates like sodium pentanesulfonate (C5H11NaO3S). This additional polar functional group increases hydrogen bonding capacity, thereby enhancing the compound's solubility in water and aqueous mobile phases [1]. While specific quantitative solubility data is not publicly available for the target compound, its structural analog sodium pentanesulfonate is documented to have a solubility of 500 g/L in water .

Solubility Formulation Ion-Pairing Reagent

Safety and Stability Profile

Sodium 1-hydroxypentanesulphonate is classified under the Globally Harmonized System (GHS) for chemical labeling. Specifically, it carries hazard statements for causing skin irritation (Category 2) and serious eye irritation (Category 2A) . In contrast, its close analog, sodium pentanesulfonate (CAS 22767-49-3), is classified as a combustible solid (Storage Class 11) with a melting point exceeding 300°C, but its GHS skin/eye irritation profile is not always explicitly highlighted . The specific GHS warnings for the target compound may necessitate different personal protective equipment (PPE) or handling protocols in a laboratory setting.

Safety Storage GHS Classification

Purity and Trace Metal Specifications

The performance of ion-pairing reagents in high-sensitivity techniques like LC-MS is highly dependent on reagent purity. For Sodium 1-hydroxypentanesulphonate, available commercial offerings specify a minimum purity of 95% . While specific trace metal specifications for this exact compound are not published, its close analog, sodium pentanesulfonate, is offered in HPLC-grade variants with stringent controls including UV absorbance (220 nm) ≤0.05 AU, sulfate ≤0.02%, and heavy metals (Fe ≤0.1 ppm) . Sourcing a compound like Sodium 1-hydroxypentanesulphonate without documented purity and impurity profiles could introduce unknown variables that compromise assay sensitivity and column longevity.

Purity Quality Control Trace Metals

Sodium 1-Hydroxypentanesulphonate Applications


HPLC Method Development for Polar Pharmaceuticals

Sodium 1-hydroxypentanesulphonate is indicated for use as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. Its structural features, inferred from its C5 chain length and hydroxyl group, suggest it may offer intermediate selectivity for the separation of moderately polar pharmaceutical compounds or metabolites that are not adequately retained or resolved using standard C5 or C6 alkyl sulfonates .

Mobile Phase Modulation in HPLC

The compound is employed as a buffering agent and mobile phase modifier to enhance the separation of polar and ionic analytes in HPLC [1]. Its anticipated high aqueous solubility from the hydroxyl group makes it a practical choice for preparing high-concentration mobile phases, which can be crucial for analyzing complex mixtures or low-abundance compounds.

Biochemical and Environmental Applications

While direct evidence is lacking for the target compound, its structural class of alkyl sulfonates is widely applied in quantifying nucleotides (e.g., ATP, GTP), catecholamines (e.g., dopamine, epinephrine) in biological matrices, and polar pesticides (e.g., glyphosate) in environmental samples . Sodium 1-hydroxypentanesulphonate could be considered for similar niche applications where its specific selectivity profile is required.

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